![molecular formula C19H26ClN7O B2536389 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 1049435-59-7](/img/structure/B2536389.png)
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide
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Description
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26ClN7O and its molecular weight is 403.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that includes various derivatives synthesized for potential applications in medicinal chemistry and materials science. For example, the synthesis of tetrazole derivatives, similar in structure to the specified compound, has been explored for their potential biological activities. These derivatives are synthesized through reactions involving isocyanates, indicating a method that could be applicable to the synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide as well (Stevens et al., 1984).
Potential Biological Activity
Compounds containing the tetrazole and piperazine moieties have been investigated for various biological activities. For instance, compounds with a structure incorporating elements similar to this compound have been synthesized and evaluated for their antimicrobial properties, showcasing the potential use of such compounds in developing new antimicrobial agents (Akbari et al., 2008).
Crystal Structure Analysis
The crystal structures of related tetrazole derivatives have been determined to understand their molecular geometry and potential interactions in biological systems. This information is crucial for the design of compounds with enhanced biological activity and reduced side effects. The detailed crystallographic analysis provides insights into the molecular conformations that could be beneficial in the design and development of new drugs or materials (Kubicki et al., 2000).
Applications in Drug Development
The structural motifs present in this compound are common in drug development, particularly in the synthesis of compounds with potential anticancer, anticonvulsant, and antimicrobial activities. The synthesis and modification of such compounds provide a pathway for the development of new therapeutic agents, underscoring the importance of this chemical structure in medicinal chemistry research (Rahmouni et al., 2016).
properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-cyclohexylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWCSNMUFUVHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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